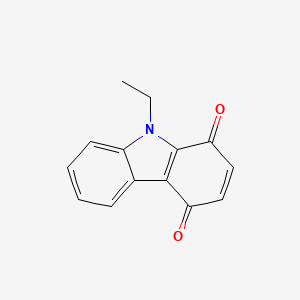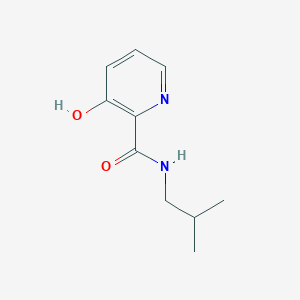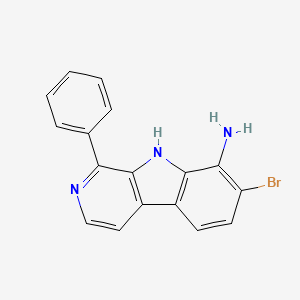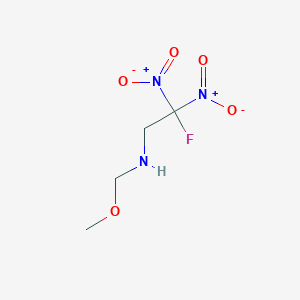![molecular formula C9H8N2O2 B12557484 3-Methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 143807-00-5](/img/structure/B12557484.png)
3-Methylfuro[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its significant anticancer activity and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylfuro[3,2-b]pyridine-2-carboxamide typically involves the functionalization of cyanopyridine intermediates. One common method includes the use of ethyl [(5-bromo-2-chloropyridin-3-yl)oxy]acetate, which undergoes a palladium-catalyzed reaction followed by cyclization to form the desired furo[3,2-b]pyridine structure . The reaction conditions often involve the use of specific catalysts and solvents to ensure the successful formation of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound, enhancing its biological activity.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel derivatives with enhanced properties.
Industry: Its versatile chemical properties make it useful in the development of new materials and industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to the compound’s cytotoxic effects .
Comparación Con Compuestos Similares
3-Methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds also exhibit significant biological activity and are used as kinase inhibitors.
4-Arylthieno[2,3-b]pyridine-2-carboxamides: Known for their potential as enzyme inhibitors, these compounds share structural similarities with this compound.
The uniqueness of this compound lies in its specific pharmacological properties and its ability to target multiple molecular pathways, making it a versatile compound for various applications.
Propiedades
Número CAS |
143807-00-5 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3-methylfuro[3,2-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c1-5-7-6(3-2-4-11-7)13-8(5)9(10)12/h2-4H,1H3,(H2,10,12) |
Clave InChI |
YCTNASHKJMGBDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1N=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)

![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)


![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)





